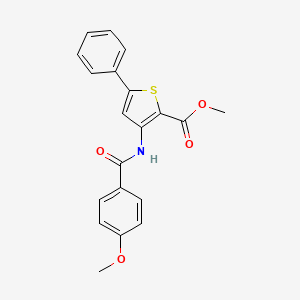

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

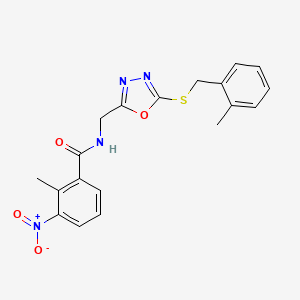

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H17NO4S and its molecular weight is 367.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a chemical compound that has been studied for various properties and reactivity patterns. One research avenue involves the investigation of carbene and carbonyl oxide intermediates derived from similar structures. For instance, laser flash photolysis studies of related methoxycarbonyl phenyl carbene derivatives have shown the formation of carbonyl oxides under certain conditions, demonstrating the reactive intermediates these compounds can form (Fujiwara et al., 1987). This research helps in understanding the photolytic pathways and potential applications in synthetic organic chemistry.

Conformational Analysis and Structural Preferences

In another study, the conformational preferences of furan- and thiophene-based arylamides, which are structurally related to this compound, were examined through computational methods and NMR experiments. The research highlighted the impact of intramolecular hydrogen bonding and solvent polarity on the conformational rigidity, providing insights into the design of foldamer structures and their potential applications in material science and drug design (Galan et al., 2013).

Synthesis and Application in Organic Electronics

The synthesis and characterization of heterocyclic compounds incorporating thiophene units, akin to this compound, have been explored for their potential in organic electronics. Studies on compounds like 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones revealed their electronic, nonlinear optical properties, and spectroscopic characteristics, which could be valuable for the development of electronic materials and devices (Beytur & Avinca, 2021).

Antimicrobial Properties

The antimicrobial properties of compounds containing thiophene and benzamido groups have been investigated, suggesting potential applications in the development of new antimicrobial agents. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibited promising antibacterial and antifungal activities, which could lead to therapeutic interventions against microbial diseases (Desai et al., 2013).

Catalytic Applications

Research has also delved into the catalytic capabilities of related compounds in organic transformations. For example, studies on palladium iodide catalyzed oxidative carbonylation reactions of similar 2-alkynylbenzamides have shown the formation of isoindolinone and isobenzofuranimine derivatives, demonstrating the versatility of these compounds in facilitating diverse organic reactions with potential applications in synthetic chemistry (Mancuso et al., 2014).

Mécanisme D'action

Target of Action

The primary target of Methyl 3-(4-methoxybenzamido)-5-phenylthiophene-2-carboxylate is the GPR35 receptor . GPR35 is a G-protein coupled receptor that is expressed in the gastrointestinal tract and immune cells . It has been suggested to play a role in various physiological processes, including immune response and pain perception .

Mode of Action

This compound interacts with its target, the GPR35 receptor, by acting as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events .

Biochemical Pathways

Upon activation of the GPR35 receptor, several biochemical pathways may be affected. For instance, GPR35 has been found to influence the function of Na/K ATPase, which contributes to basal intracellular calcium levels . Disruption of these pathways can lead to various downstream effects, such as changes in cellular metabolism and signaling .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cell type and the overall physiological context. For example, in immune cells expressing GPR35, activation of the receptor could potentially modulate immune responses . The exact outcomes are likely to be complex and multifaceted, warranting further investigation .

Propriétés

IUPAC Name |

methyl 3-[(4-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4S/c1-24-15-10-8-14(9-11-15)19(22)21-16-12-17(13-6-4-3-5-7-13)26-18(16)20(23)25-2/h3-12H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKPNUFAQHESRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)

![N-[2-(4-Ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2528976.png)

![(E)-2-(2-(4-(3-(naphthalen-1-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2528980.png)

![4-chloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2528982.png)

![3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2528983.png)

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]acetate](/img/structure/B2528984.png)

![Ethyl 3-[(2-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2528987.png)

![4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2528988.png)